Product packaging for Ansamitocin P 4(Cat. No.:CAS No. 69279-90-9)

Ansamitocin P 4

Cat. No.: B12648204
CAS No.: 69279-90-9
M. Wt: 2512.5 g/mol
InChI Key: PVNFMCBFDPTNQI-UIBOPQHZSA-N
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Description

Context within the Maytansinoid and Ansamycin (B12435341) Class of Natural Products

Ansamitocin P-4 is classified as a maytansinoid, a group of structurally related macrolactam antibiotics. academie-sciences.fracademie-sciences.fr The maytansinoids, along with the ansamitocins, are part of the broader ansamycin family of natural products. academie-sciences.fracademie-sciences.fr A defining characteristic of this family is a 19-membered ansa-macrolide structure linked to a chlorinated benzene (B151609) ring chromophore. academie-sciences.fr

The key structural feature of maytansinoids like Ansamitocin P-4 is a 19-membered macrocyclic lactam. pnas.org Ansamitocins are microbial counterparts to the plant-derived maytansinoids. academie-sciences.fr While maytansine (B1676224) was first isolated from higher plants, the ansamitocins, including P-1, P-2, P-3, and P-4, are produced by microorganisms, most notably the actinomycete Actinosynnema pretiosum. academie-sciences.fracademie-sciences.frpnas.org These compounds differ primarily in the acyl side chain at the C-3 position. google.com Ansamitocin P-4 specifically contains an isovaleryl moiety at this position. google.com

Historical Perspective of Ansamitocin P-4 Research Trajectory

The discovery of maytansine in 1972 by Kupchan and colleagues spurred the search for similar microbially-produced compounds, leading to the isolation of the ansamitocins. academie-sciences.frpnas.org Research in the late 1970s and early 1980s established the structures and initial antitumor activities of several ansamitocins, including P-3 and P-4. doi.org Early studies focused on their isolation from fermentation broths of Nocardia species and later Actinosynnema pretiosum. doi.orggoogle.com

A significant portion of the research has been dedicated to understanding the biosynthesis of these complex molecules. nih.govnih.govresearchgate.net This involves a type I modular polyketide synthase (PKS) that utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. nih.govnih.gov Subsequent research has explored mutational biosynthesis and genetic engineering of the producing organisms to generate novel analogs and improve yields. academie-sciences.frnih.gov The extreme potency of these compounds has maintained continuous interest in their development, even after initial clinical trials with maytansine showed limited success. researchgate.net

Significance of Ansamitocin P-4 in Preclinical Anticancer Research

Ansamitocin P-4, like other maytansinoids, exhibits extraordinary potency as an antitumor agent both in vitro and in animal models. academie-sciences.fracademie-sciences.fr Its mechanism of action involves the inhibition of microtubule assembly by binding to tubulin. academie-sciences.fracademie-sciences.frontosight.ai This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death) in cancer cells. ontosight.aimedchemexpress.comnih.gov

Preclinical studies have demonstrated the effectiveness of Ansamitocin P-4 and its close relative, Ansamitocin P-3, against various cancer models, including B-16 melanoma, sarcoma 180, and Ehrlich carcinoma. academie-sciences.fracademie-sciences.fr The potent cytotoxicity of these compounds, often in the picomolar range against cancer cell lines, highlights their potential as anticancer agents. medchemexpress.complos.org The ester side-chain at the C-3 position is crucial for this high level of cytotoxicity. academie-sciences.fr This has led to the development of antibody-drug conjugates (ADCs), where maytansinoid derivatives like DM1 and DM4, which are derived from ansamitocins, are linked to monoclonal antibodies that target specific cancer cells. academie-sciences.frmdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data related to Ansamitocin P-4 and related compounds.

Table 1: Physicochemical Properties of Ansamitocin P-4 and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
Ansamitocin P-4C33H45ClN2O9649.17Isovaleryl ester at C-3
Ansamitocin P-3C32H43ClN2O9635.14Isobutyryl ester at C-3
MaytansineC34H46ClN3O10692.20N-acetyl-N-methyl-L-alanyl ester at C-3
Maytansinol (B1676226)C28H37ClN2O7553.05Free hydroxyl at C-3

Table 2: Biological Activity of Ansamitocin P-4 and Related Maytansinoids

CompoundMechanism of ActionIn Vitro ActivityPreclinical In Vivo Models
Ansamitocin P-4Inhibits microtubule polymerizationPotent cytotoxicity against various cancer cell linesEffective against B-16 melanoma, sarcoma 180, Ehrlich carcinoma
Ansamitocin P-3Inhibits microtubule polymerizationPotent cytotoxicity (pM range) against cell lines like MCF-7 and HeLaAntitumor activity against P388 leukemia
MaytansineInhibits microtubule polymerizationHighly cytotoxic (ED50 = 10⁻⁴–10⁻⁵ μg/mL against KB cells)Active against Lewis lung carcinoma and B-16 melanocarcinoma
MaytansinolInhibits microtubule polymerizationLess potent than its esterified analogsLess effective than esterified analogs

Structure

2D Structure

Chemical Structure Depiction
molecular formula C126H168Cl4N8O36 B12648204 Ansamitocin P 4 CAS No. 69279-90-9

Properties

CAS No.

69279-90-9

Molecular Formula

C126H168Cl4N8O36

Molecular Weight

2512.5 g/mol

IUPAC Name

[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-methylbutanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate

InChI

InChI=1S/C33H45ClN2O9.C32H43ClN2O9.C31H41ClN2O9.C30H39ClN2O9/c1-18(2)12-28(38)44-26-16-27(37)36(6)22-14-21(15-23(41-7)29(22)34)13-19(3)10-9-11-25(42-8)33(40)17-24(43-31(39)35-33)20(4)30-32(26,5)45-30;1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28;1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28;1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h9-11,14-15,18,20,24-26,30,40H,12-13,16-17H2,1-8H3,(H,35,39);9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38);9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37);8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b11-9+,19-10+;11-9+,18-10+;11-9+,17-10+;10-8+,16-9+/t20-,24+,25-,26+,30?,32+,33+;19-,23+,24-,25+,28?,31+,32+;18-,22+,23-,24+,28?,30+,31+;17-,22+,23-,24+,27?,29+,30+/m1111/s1

InChI Key

PVNFMCBFDPTNQI-UIBOPQHZSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H](C4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)CC(C)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)CC(C)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Biological Origin and Fermentation of Ansamitocin P 4

Producer Microorganisms: Actinosynnema pretiosum and Related Strains

The primary producer of ansamitocins, including Ansamitocin P-4, is the Gram-positive actinomycete, Actinosynnema pretiosum. nih.govpnas.org Initially isolated in 1977, this microorganism is the main source for the fermentative production of these potent antitumor agents. nih.gov Various strains of Actinosynnema pretiosum have been identified and utilized for ansamitocin production, including Actinosynnema pretiosum subsp. pretiosum and Actinosynnema pretiosum subsp. auranticum. pnas.orgtandfonline.com

Over the years, mutant strains have been developed to enhance the production of specific ansamitocin congeners. For instance, the mutant strain Actinosynnema pretiosum PF4-4 has been noted for its improved yield of maytansinoid ansamitocins. google.comwipo.int These strains are typically cultured using specific fermentation techniques to optimize the production of the desired compounds. google.com

Fermentation Strategies for Ansamitocin P-4 Production

The fermentative production of Ansamitocin P-4 is a complex process influenced by various factors, including the composition of the culture medium, nutrient availability, and other microbial factors.

The composition of the fermentation medium plays a crucial role in the production of Ansamitocin P-4. Studies have shown that the optimization of carbon and nitrogen sources, as well as the presence of specific precursors, can significantly influence the yield and profile of ansamitocins produced.

For general ansamitocin production, a common medium includes yeast extract, malt (B15192052) extract, and glucose. pnas.org However, for enhancing the production of specific ansamitocins, targeted optimization is necessary. Research has explored the use of various components like dextrin, maltose, cottonseed flour, and yeast extract. jmb.or.kr For example, one study identified an optimal medium composition of 6.0% dextrin, 3.0% maltose, 0.53% cottonseed flour, and 0.45% yeast extract for the production of Ansamitocin P-3 by a mutant strain, which could be adapted for Ansamitocin P-4. jmb.or.kr Another approach utilized a medium containing sucrose, dextrin, polypeptide powder, and yeast extract, with optimal concentrations determined to be 4.5% sucrose, 4.5% dextrin, 0.16% polypeptide powder, and 0.86% yeast extract. google.com

The addition of specific precursors to the fermentation broth can selectively stimulate the production of different ansamitocin analogs. For Ansamitocin P-4, which has an isovaleryl moiety, the addition of leucine (B10760876), isovalerate, isovaleraldehyde, or isoamyl alcohol has been shown to stimulate its production. tandfonline.comtandfonline.com

Table 1: Effect of Precursor Addition on Ansamitocin P-4 Production

Precursor Added Effect on Ansamitocin P-4 Production
Leucine Stimulated
Isovalerate Stimulated
Isovaleraldehyde Stimulated
Isoamyl Alcohol Stimulated

This table is based on findings that show the addition of these precursors enhances the production of Ansamitocin P-4. tandfonline.comtandfonline.com

Nutrient availability, particularly of nitrogen and the amino acid methionine, has a significant impact on ansamitocin biosynthesis. While specific studies focusing solely on Ansamitocin P-4 are limited, the general principles of ansamitocin production provide valuable insights.

Nitrogen is a critical component of the fermentation medium, often supplied in the form of yeast extract, polypeptide powder, or ammonium (B1175870) salts. jmb.or.krgoogle.com The concentration and source of nitrogen can affect both cell growth and secondary metabolite production.

The expression levels of genes involved in the biosynthetic pathway are also critical. The timing and level of expression of these genes can determine the rate and quantity of ansamitocin production. nih.gov Furthermore, the accumulation of metabolic intermediates, such as isobutyrate, malonyl-CoA, and acetyl-CoA, can be indicative of the metabolic flux towards ansamitocin biosynthesis. nih.gov

Genetic and Metabolic Engineering of Ansamitocin P-4 Producer Strains

To overcome the low natural production titers of ansamitocins, genetic and metabolic engineering strategies have been employed to develop high-yield producer strains.

Targeted genetic modifications have shown promise in enhancing ansamitocin production. One approach involves the deletion of repressive genes. For example, the deletion of the asm2 gene, a putative transcriptional repressor, in A. pretiosum resulted in a significant increase in Ansamitocin P-3 productivity. jmb.or.kr Such a strategy could potentially be applied to improve Ansamitocin P-4 yields as well.

Overexpression of key biosynthetic genes is another strategy. The ansamitocin biosynthetic gene cluster contains several genes responsible for the assembly of the polyketide backbone and subsequent modifications. pnas.orgnih.gov For instance, the upregulation of genes in the isobutyryl-CoA catabolic pathway has been linked to increased Ansamitocin P-3 production. nih.gov Given that Ansamitocin P-4 biosynthesis also relies on a specific acyl-CoA precursor (isovaleryl-CoA), targeting the upstream pathways for this precursor could enhance its production.

Furthermore, genome-scale metabolic models have been developed for A. pretiosum to identify potential gene targets for modification to improve ansamitocin production. nih.govmdpi.com These models can predict the effects of gene knockouts or overexpressions on the metabolic flux towards the desired product, guiding genetic engineering efforts. For example, in silico strain design has identified combinatorial gene modifications that could theoretically increase the flux of ansamitocin biosynthesis. nih.gov Upregulation of the methionine biosynthetic pathway has also been suggested as a potential strategy to improve the production of ansamitocins. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Ansamitocin P-2
Ansamitocin P-3
Ansamitocin P-4
Maytansinol (B1676226)
Leucine
Isovalerate
Isovaleraldehyde
Isoamyl Alcohol
Methionine
Dextrin
Maltose
Sucrose
Isobutyrate
Malonyl-CoA
Acetyl-CoA
Isobutyryl-CoA
Isovaleryl-CoA
S-adenosyl-L-methionine
Geldanamycin (B1684428)
Rifamycin B
10-desmethoxyansamitocin P-3
N-demethyl-ansamitocin P-3
Ansamitocin P-0
Ansamitocin PND-3
Valine
Propionate (B1217596)
Propionaldehyde
n-propyl alcohol
Isoleucine
Isobutyl alcohol
Malonate
n-butyl alcohol
Cysteine
Cystine
Tryptophan
Ammonium acetate (B1210297)

Manipulation of Biosynthetic Pathways for Ansamitocin P-4 Analog Production

The generation of novel analogs of ansamitocin, including Ansamitocin P-4, leverages the manipulation of its biosynthetic pathways through techniques such as mutasynthesis and precursor-directed biosynthesis. rsc.org These strategies allow for the creation of structurally diverse molecules that are often inaccessible through chemical synthesis alone. pnas.org

A primary method involves the use of genetically engineered strains of the producing organism, Actinosynnema pretiosum, in which key biosynthetic genes are inactivated. researchgate.net One common approach is to create a mutant strain blocked in the production of the natural starter unit for the polyketide synthase (PKS), 3-amino-5-hydroxybenzoic acid (AHBA). nih.gov When the AHBA-deficient mutant is supplied with synthetic analogs of AHBA, the biosynthetic machinery incorporates these unnatural precursors, leading to the production of novel ansamitocin derivatives. rsc.orgnih.gov This technique, known as mutasynthesis, has been successfully used to introduce modifications to the aromatic core of the ansamitocin structure. nih.gov For instance, feeding a brominated AHBA analog to an engineered strain resulted in the production of the corresponding brominated ansamitocin derivative. routledge.com

Another powerful strategy is feeding advanced biosynthetic intermediates to these blocked mutants. Total synthesis can be employed to create seco-ansamitocin analogs, which are open-chain precursors to the final cyclized macrolactam. nih.gov When these synthetic precursors are fed to an AHBA-biosynthesis-blocked mutant of A. pretiosum, the organism's native enzymes, specifically the amide synthase (encoded by asm9), can recognize and cyclize these advanced intermediates into the corresponding ansamitocin analogs. nih.govresearchgate.net This approach effectively bypasses the early, more selective stages of the PKS machinery. nih.gov

Precursor-directed biosynthesis offers a simpler, yet effective, method for generating diversity in the acyl side chain at the C-3 position, which distinguishes Ansamitocin P-2, P-3, and P-4. The producing strain, Actinosynnema pretiosum, can incorporate various carboxylic acids or their biosynthetic precursors from the fermentation medium into the final structure. tandfonline.com Specifically, the production of Ansamitocin P-4, which has an isovaleryl side chain, is significantly stimulated by the addition of leucine, isovalerate, isovaleraldehyde, or isoamyl alcohol to the culture. tandfonline.com This demonstrates that the cell's tailoring enzymes exhibit a degree of flexibility, allowing for the selective production of specific ansamitocin congeners by manipulating the available precursors. tandfonline.com

Table 1: Examples of Ansamitocin Analog Production through Biosynthetic Manipulation

Manipulation StrategyProducer StrainPrecursor/Substrate FedResulting Analog/ProductReference
Mutasynthesis (AHBA-deficient mutant)Actinosynnema pretiosum HGF073Synthetic seco-acid precursorNew Ansamitocin P-3 derivative nih.gov
Mutasynthesis (AHBA-deficient mutant)Engineered A. pretiosumBrominated AHBA analogBrominated ansamitocin derivative routledge.com
Precursor-Directed BiosynthesisActinosynnema pretiosum No. C-IS003Leucine, isovalerate, isovaleraldehydeSelective accumulation of Ansamitocin P-4 tandfonline.com
Precursor-Directed BiosynthesisActinosynnema pretiosum No. C-IS003Valine, isobutyrateEnhanced production of Ansamitocin P-3 tandfonline.com
Precursor-Directed BiosynthesisActinosynnema pretiosum No. C-IS003Isoleucine, propionateEnhanced production of Ansamitocin P-2 tandfonline.com
Gene Deletion (Regulatory)Actinosynnema pretiosum-9-fold enhanced Ansamitocin P-3 production jmb.or.kr

Stress Response of Producer Strains to Ansamitocin P-4 Biosynthesis

The production of ansamitocins, potent antitumor agents, imposes significant physiological stress on the producing organism, Actinosynnema pretiosum. researchgate.net High concentrations of the closely related compound Ansamitocin P-3 (AP-3) have been found to inhibit the growth of the producer strain. researchgate.netresearchgate.net This self-toxicity necessitates complex resistance and stress response mechanisms within the bacterium to survive its own metabolic products.

One of the primary cellular targets of AP-3 in A. pretiosum is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. researchgate.netresearchgate.net By binding to FtsZ, AP-3 disrupts the process of cell division, leading to repressed growth. researchgate.net Overexpression of the gene encoding FtsZ has been shown to confer resistance to AP-3 and even lead to overproduction of the compound, suggesting that this is a key point of self-toxicity. mdpi.com

Beyond FtsZ, chemoproteomic studies have revealed that AP-3 interacts with several other seemingly unrelated protein targets, creating a multi-faceted stress condition. researchgate.netresearchgate.net These cryptic targets include:

Deoxythymidine diphosphate (B83284) (dTDP)-glucose-4,6-dehydratase: An enzyme involved in the biosynthesis of cell wall components. researchgate.netresearchgate.net

Aldehyde dehydrogenase: An enzyme participating in central carbon metabolism. researchgate.netresearchgate.net

Flavin-dependent thymidylate synthase: An enzyme crucial for nucleotide biosynthesis. researchgate.netresearchgate.net

AP-3 acts as a non-competitive inhibitor of these enzymes, thereby generating physiological stress by interfering with diverse and essential metabolic pathways. researchgate.net Engineering the overexpression of these target proteins has been demonstrated to not only increase the strain's biomass but also significantly boost AP-3 titers, indicating that mitigating this self-imposed stress is a viable strategy for improving production. researchgate.netresearchgate.net

The biosynthesis of ansamitocins itself appears to be linked to the cell's perception of stress. mdpi.comnih.gov Metabolic modeling and transcriptome analysis suggest that the pathway is initiated when the cells sense stressful conditions. mdpi.comnih.gov For example, the addition of short-chain alcohols like isobutanol to the fermentation medium can stimulate AP-3 production, likely by inducing an environmental stress response. biorxiv.org Furthermore, a strong correlation exists between ansamitocin biosynthesis and the methionine metabolic pathway. Methionine is the precursor to S-adenosyl-L-methionine (SAM), the methyl donor for methylation steps in the ansamitocin biosynthetic pathway. mdpi.comnih.gov The upregulation of methionine metabolism is considered a key response and a potential strategy to enhance ansamitocin yield. mdpi.com

Regulatory systems that govern broad cellular responses to environmental cues also play a role. The two-component system PhoP/PhoR, which typically responds to phosphate (B84403) limitation, has been shown to negatively regulate morphological development in A. pretiosum. nih.gov Deletion of the response regulator PhoP leads to earlier formation of aerial mycelium and spores, though its direct link to regulating ansamitocin biosynthesis specifically has been debated. mdpi.comnih.gov

Table 2: Summary of Stress Responses in Actinosynnema pretiosum during Ansamitocin Biosynthesis

Stress Factor/ResponseMolecular Target/MediatorEffect on Producer StrainReference
Product Self-ToxicityFtsZ (Cell division protein)Inhibition of cell division, repressed growth. researchgate.net, researchgate.net, mdpi.com
Product Self-ToxicitydTDP-glucose-4,6-dehydrataseInterference with cell wall assembly. researchgate.net, researchgate.net
Product Self-ToxicityAldehyde dehydrogenaseInterference with central carbon metabolism. researchgate.net, researchgate.net
Product Self-ToxicityFlavin-dependent thymidylate synthaseInterference with nucleotide biosynthesis. researchgate.net, researchgate.net
Metabolic Stress ResponseMethionine Metabolism / SAMBiosynthesis initiated under stress; pathway provides essential methyl groups. mdpi.com, nih.gov
Environmental Stress InductionShort-chain alcohols (e.g., isobutanol)Stimulation of Ansamitocin P-3 production. biorxiv.org
Global RegulationPhoP (Response Regulator)Represses morphological development (e.g., sporulation). nih.gov

Elucidation of the Ansamitocin P 4 Biosynthetic Pathway

Polyketide Synthase (PKS) Assembly Line Mechanisms for Ansamitocin P-4

The core structure of Ansamitocin P-4 is assembled by a modular type I PKS. nih.gov This enzymatic assembly line is responsible for the stepwise condensation of simple building blocks to form the complex polyketide chain. nih.govresearchgate.net

The biosynthesis of Ansamitocin P-4 is initiated with the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.netpnas.orgnih.gov AHBA is a precursor for a wide range of natural products, including the ansamycin (B12435341) antibiotics. researchgate.netcaymanchem.com The formation of AHBA itself is a complex process, involving a dedicated set of genes. pnas.orgnih.gov In the ansamitocin gene cluster of Actinosynnema pretiosum, the genes asm22–24, asm43–45, and asm47 are responsible for AHBA biosynthesis. nih.gov The AHBA synthase enzyme plays a crucial role in the final step of this pathway, catalyzing the aromatization of an aminoshikimate pathway intermediate. nih.govacs.org This starter unit is then loaded onto the PKS assembly line to begin the chain elongation process. pnas.org

Gene Function in AHBA Biosynthesis
asm22–24Involved in the biosynthesis of the AHBA starter unit. nih.gov
asm43–45Involved in the biosynthesis of the AHBA starter unit. nih.gov
asm47Involved in the biosynthesis of the AHBA starter unit. nih.gov
AHBA synthaseCatalyzes the final aromatization step to form AHBA. nih.govacs.org

Following the loading of the AHBA starter unit, the PKS assembly line catalyzes a series of chain extension steps. nih.govnih.gov The ansamitocin PKS consists of four large open reading frames (ORFs), asmA-D, which encode for seven modules responsible for the condensation of extender units. researchgate.netnih.gov The extender units used in the biosynthesis of the proansamitocin (B1237151) backbone are three molecules of malonyl-CoA, three molecules of methylmalonyl-CoA, and one molecule of methoxymalonyl-acyl carrier protein (ACP). researchgate.net Each module of the PKS is comprised of several enzymatic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in a coordinated fashion to extend the growing polyketide chain. nih.govpnas.org

Once the full-length polyketide chain is assembled, it is released from the PKS. The asm9 gene, located downstream of the PKS genes, encodes an amide synthase. nih.govnih.gov This enzyme is proposed to catalyze the intramolecular amide bond formation between the terminal carboxyl group of the polyketide chain and the amino group of the AHBA starter unit. nih.govpnas.org This cyclization event results in the formation of a 19-membered macrocyclic lactam, the first cyclic precursor known as proansamitocin. nih.govpnas.org

PKS Component Function
asmA-DFour large ORFs encoding the seven PKS modules. researchgate.netnih.gov
PKS Modules (7)Catalyze the seven condensation steps for backbone synthesis. researchgate.net
asm9 (Amide Synthase)Catalyzes the final cyclization to form the proansamitocin macrocycle. nih.govnih.govpnas.org

Post-Polyketide Synthase Tailoring Modifications of Ansamitocins

After the formation of the proansamitocin macrocycle, a series of tailoring enzymes modify the structure to produce the final ansamitocin compounds, including Ansamitocin P-4. nih.govresearchgate.net These modifications include methylation, halogenation, and the addition of carbamoyl (B1232498) and ester side chains, and are essential for the biological activity of the final products. nih.govacademie-sciences.fr

The biosynthesis of Ansamitocin P-4 involves three methylation reactions, all utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. pnas.orgmdpi.com The ansamitocin gene cluster contains three methyltransferase genes: asm7, asm10, and asm17. pnas.orgnih.gov

asm17 is responsible for an O-methylation step in the formation of the methoxymalonyl-ACP extender unit that is incorporated into the polyketide backbone. pnas.orgnih.gov

asm7 is proposed to be the 20-O-methyltransferase. pnas.orgresearchgate.net

asm10 is responsible for the N-methylation of the amide bond in the macrocycle, a crucial step for the bioactivity of ansamitocins. nih.govgenome.jpnih.gov Gene inactivation studies have shown that asm10 catalyzes the final step in the post-PKS modification sequence. researchgate.net

Gene Enzyme Function
asm17O-methyltransferaseMethylation in the biosynthesis of the methoxymalonyl-ACP extender unit. pnas.orgnih.gov
asm720-O-methyltransferaseO-methylation at the C-20 position. pnas.orgresearchgate.net
asm10N-methyltransferaseN-methylation of the amide bond. nih.govgenome.jpnih.gov

A key structural feature of many ansamitocins is the presence of a chlorine atom on the aromatic ring. The gene asm12 in the ansamitocin biosynthetic gene cluster encodes a FADH2-dependent halogenase. researchgate.netnih.gov This enzyme is responsible for the chlorination of the proansamitocin intermediate. researchgate.netnih.gov Inactivation of the asm12 gene results in the accumulation of deschloro-ansamitocin, confirming its role in this halogenation step. nih.gov

The addition of a carbamoyl group and an ester side chain are critical for the biological activity of Ansamitocin P-4. academie-sciences.fracademie-sciences.fr

The gene asm21 encodes a carbamoyltransferase that is responsible for the formation of the carbamoyl group at the C-7 hydroxyl of the ansamitocin core. researchgate.netbeilstein-journals.org Inactivation of asm21 leads to the production of derivatives lacking this carbamoyl group. researchgate.net

The ester side chain at the C-3 position is attached by an acyltransferase encoded by the asm19 gene. researchgate.netresearchgate.net Different ansamitocin analogues, such as P-2, P-3, and P-4, possess different ester side chains. The specific acyl moiety incorporated is influenced by the availability of precursors in the fermentation medium. tandfonline.comtandfonline.com For Ansamitocin P-4, the isovaleryl side chain is derived from leucine (B10760876) or isovalerate. tandfonline.comtandfonline.com Studies with mutants have shown that this acylation step occurs after carbamoylation and O-methylation but before epoxidation and N-methylation. researchgate.netresearchgate.net

Gene Enzyme Function
asm21CarbamoyltransferaseAdds the carbamoyl group at C-7. researchgate.netbeilstein-journals.orgresearchgate.net
asm19AcyltransferaseAttaches the ester side chain at C-3. researchgate.netresearchgate.net

Epoxidation and Other Oxidative Modifications

The biosynthesis of ansamitocins involves a series of post-polyketide synthase (PKS) modifications, including crucial oxidative reactions that tailor the macrolactam core. One of the key modifications is an epoxidation reaction. Gene inactivation studies within the ansamitocin biosynthetic gene cluster of Actinosynnema pretiosum have identified the gene asm11 as encoding the epoxidase responsible for this transformation. researchgate.net Another analysis of the gene cluster assigned the gene asm30 as responsible for the epoxidation step in ansamitocin formation. pnas.org This enzymatic step introduces an epoxide ring onto the ansamacrolide backbone, a structural feature that is important for the compound's biological activity. beilstein-journals.org The timing of this epoxidation occurs late in the biosynthetic sequence, after the C-3 acylation. beilstein-journals.org

Other oxidative modifications are also integral to the pathway. These tailoring steps, alongside epoxidation, chlorination, carbamoylation, and methylation, transform the initial PKS product, proansamitocin, into the final bioactive ansamitocin molecules. pnas.orgbeilstein-journals.org The sequence of these post-PKS modifications is predetermined but allows for some flexibility, creating a metabolic grid of parallel pathways. researchgate.net

Enzymology of Ansamitocin P-4 Biosynthesis

The formation of Ansamitocin P-4 is a complex process orchestrated by a suite of specialized enzymes following the assembly of the polyketide backbone. These enzymes catalyze key steps including macrolactamization, methylation, and other essential tailoring reactions.

The cyclization of the linear polyketide chain, seco-proansamitocin, into the 19-membered macrocyclic lactam known as proansamitocin is a critical step in the biosynthetic pathway. beilstein-journals.orgnih.gov This reaction is catalyzed by an amide synthase, encoded by the asm9 gene. nih.govnih.gov Asm9 is not part of the large PKS mega-enzyme complex but is a separate, discrete enzyme with homology to arylamine acyltransferases. nih.gov It is responsible for recognizing the completed polyketide chain tethered to the final PKS module, cleaving it, and facilitating the intramolecular amide bond formation between the terminal carboxyl group and the aromatic amino group of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govnih.gov

The chemical equivalent of this macrolactamization is challenging due to the low nucleophilicity of the aniline (B41778) nitrogen, highlighting the enzymatic efficiency of Asm9. nih.gov Studies comparing Asm9 with the geldanamycin (B1684428) amide synthase (GdmF) from Streptomyces hygroscopicus revealed that Asm9 has a narrower substrate and reaction specificity. nih.gov While both enzymes accept various seco-acids modified in the aromatic starter unit, Asm9 appears more stringent, exclusively forming lactams, whereas GdmF can also produce lactones under certain conditions. nih.gov This specificity ensures the fidelity of ansamitocin biosynthesis.

Three distinct methylation events, all utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, are required to produce the final ansamitocin structure. pnas.orgpnas.org The ansamitocin gene cluster contains three corresponding methyltransferase genes: asm7, asm10, and asm17. researchgate.netpnas.orgnih.gov

Asm17 : This enzyme is an O-methyltransferase responsible for a methylation step during the formation of the unusual "methoxymalonate" extender unit. pnas.orgnih.gov This unit is incorporated into the polyketide backbone at the C-9 and C-10 positions. The linkage of asm17 to the genes asm13-16, which are also involved in the synthesis of this extender unit, supports its role in this specific O-methylation. pnas.org

Asm7 : Identified as a 20-O-methyltransferase, Asm7 catalyzes the methylation of the hydroxyl group at the C-20 position of the ansa chain. researchgate.net Gene deletion experiments confirmed its function; inactivation of asm7 led to the accumulation of 20-O-demethylated ansamitocin intermediates. researchgate.net

Asm10 : This enzyme performs the N-methylation of the amide bond within the macrolactam ring, which is often the final step in the biosynthesis of many ansamitocins. researchgate.netnih.gov Inactivation of asm10 results in the production of N-demethylansamitocin P-3. researchgate.net Biochemical characterization of the purified Asm10 enzyme revealed it to be a 33.0 kDa monomer with an optimal temperature of 32°C and an optimal pH of 10.0. nih.govresearchgate.net Asm10 exhibits broad substrate flexibility, capable of methylating other N-desmethyl ansamycins. nih.govresearchgate.net Site-directed mutagenesis studies have identified residues Asp154 and Leu155 as essential for its catalytic activity. researchgate.net

Table 1: Methyltransferases in Ansamitocin P-4 Biosynthesis

Gene Enzyme Type Function
asm17 Asm17 O-Methyltransferase Methylates the "glycolate" extender unit during its formation pnas.orgnih.gov
asm7 Asm7 O-Methyltransferase Catalyzes O-methylation at the C-20 position researchgate.net
asm10 Asm10 N-Methyltransferase Catalyzes N-methylation of the amide bond in the macrolactam ring researchgate.netnih.gov

Beyond macrolactamization and methylation, several other tailoring enzymes are essential for decorating the proansamitocin core to yield the final, biologically active product. Gene inactivation and chemical analysis of mutants have elucidated the functions of these enzymes. researchgate.net

Asm12 (Halogenase) : This enzyme is responsible for the chlorination of the aromatic AHBA moiety, a key structural feature of ansamitocins. researchgate.net

Asm21 (Carbamoyltransferase) : Asm21 catalyzes the transfer of a carbamoyl group to the C-7 hydroxyl group of the macrolactam. researchgate.net

Asm19 (Acyltransferase) : The potent antitumor activity of ansamitocins is critically dependent on the ester side chain at the C-3 position. acs.org Asm19 is the acyltransferase that attaches this side chain. researchgate.netacs.org Interestingly, this enzyme is highly specific for its alcohol substrate, using N-desmethyl-4,5-desepoxymaytansinol rather than maytansinol (B1676226) (the fully matured core). acs.org This indicates that acylation is not the final biosynthetic step, but precedes epoxidation and N-methylation. acs.org In contrast, Asm19 shows promiscuity towards its acyl-CoA substrate, accepting isovaleryl-CoA to form ansamitocin P-4, as well as acetyl-CoA (for P-1), propionyl-CoA (for P-2), and isobutyryl-CoA (for P-3). acs.orgjst.go.jp

Table 2: Key Tailoring Enzymes in Ansamitocin P-4 Biosynthesis

Gene Enzyme Class Function
asm9 Amide Synthase Amide Synthase Catalyzes macrolactamization of seco-proansamitocin nih.govnih.gov
asm11/asm30 Epoxidase Oxidoreductase Forms the epoxide ring on the ansa chain researchgate.netpnas.org
asm12 Halogenase Halogenase Chlorinates the AHBA starter unit researchgate.net
asm19 Acyltransferase Transferase Esterifies the C-3 hydroxyl group with an acyl moiety researchgate.netacs.org
asm21 Carbamoyltransferase Transferase Attaches a carbamoyl group at the C-7 position researchgate.net

Precursor Incorporation and Metabolic Flux Analysis in Ansamitocin P-4 Production

The production yield of Ansamitocin P-4 is intrinsically linked to the availability of its biosynthetic precursors. The ansamitocin backbone is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is extended by three acetate (B1210297) units, three propionate (B1217596) units, and one unusual "glycolate" unit. beilstein-journals.orgnih.gov The final identity of the ansamitocin, such as P-4, is determined by the specific acyl group attached at the C-3 position by the acyltransferase Asm19. acs.orgjst.go.jp

Feeding studies have demonstrated a direct link between specific amino acids and the production of different ansamitocin analogues. The production of Ansamitocin P-4, which has an isovaleryl side chain, is significantly stimulated by the addition of L-leucine, isovalerate, isovaleraldehyde, or isoamyl alcohol to the fermentation medium. jst.go.jp These compounds serve as direct precursors for the isovaleryl-CoA required by Asm19. jst.go.jp

Metabolic flux analysis (MFA) and other systems biology approaches have provided deeper insights into the metabolic network that supports ansamitocin production. utsouthwestern.edumdpi.com These studies reveal that ansamitocin biosynthesis is often triggered under stressful conditions, such as nutrient limitation. mdpi.com For instance, low concentrations of organic nitrogen in the culture medium were found to upregulate the transcription of genes in the ansamitocin pathway, redirecting carbon flux away from primary metabolism (like the TCA cycle) and towards secondary metabolite production. mdpi.comresearchgate.net

A critical metabolic node is the methionine biosynthesis pathway. mdpi.com Methionine is the precursor to SAM, the universal methyl donor required for the three methylation steps catalyzed by Asm7, Asm10, and Asm17. mdpi.com Flux analysis has shown that the methionine pathway becomes significantly more active during the later stages of fermentation, coinciding with peak ansamitocin production. mdpi.com The N-methylation step catalyzed by Asm10, in particular, has been identified as a potential bottleneck, making the supply of SAM crucial for high yields. mdpi.com Engineering strategies that enhance the supply of precursors, such as overexpressing the gene cluster for the glycolate (B3277807) unit (asm13-17) and genes for AHBA synthesis, have successfully improved the production titers of ansamitocins. nih.gov

Molecular Mechanism of Action of Ansamitocin P 4

Interaction with Tubulin and Microtubule Dynamics

The primary intracellular target of Ansamitocin P-4 is tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. acs.orgnih.gov Ansamitocin P-4 disrupts the normal function of microtubules by interfering with their dynamic instability.

Inhibition of Tubulin Polymerization by Ansamitocin P-4

Ansamitocin P-4 is a potent inhibitor of tubulin polymerization. nih.gov Research has demonstrated that Ansamitocin P-4, along with its structural analog Ansamitocin P-3, effectively prevents the assembly of tubulin dimers into microtubules. nih.gov Studies using bovine brain tubulin have shown that the concentration of Ansamitocin P-4 required to cause 50% inhibition of polymerization is approximately 3.4 x 10⁻⁶ M. nih.gov This inhibitory action disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. medkoo.complos.org The maytansinoid family, including Ansamitocin P-4, is known to suppress microtubule dynamics, leading to mitotic arrest. nih.govnih.gov

Table 1: Inhibitory Effect of Ansamitocin P-4 on Tubulin Polymerization

CompoundTargetActionIC50 (50% Inhibition Concentration)
Ansamitocin P-4Bovine Brain TubulinInhibition of Polymerization~3.4 x 10⁻⁶ M nih.gov

Induction of Microtubule Depolymerization by Ansamitocin P-4

In addition to inhibiting the formation of new microtubules, Ansamitocin P-4 also actively promotes the disassembly of existing ones. nih.gov This depolymerizing effect has been observed on pre-polymerized microtubules, with a 50% depolymerization concentration of around 3.8 x 10⁻⁶ M. nih.gov At picomolar concentrations, its analog Ansamitocin P-3 has been shown to cause severe depolymerization of both interphase and mitotic microtubules in MCF-7 cells. plos.orgnih.gov For example, in the presence of 50 pM Ansamitocin P-3, a strong depolymerization of interphase microtubules was observed, with an even more pronounced effect on the microtubules within the mitotic spindle. plos.orgnih.gov This disruption of microtubule integrity is a key factor in the cytotoxic effects of the compound. medkoo.com

Binding Site Characterization on Tubulin (e.g., Vinblastine (B1199706) Site)

Ansamitocin P-4 exerts its effects by binding to a specific site on the β-tubulin subunit. pnas.org This binding site is distinct from the colchicine (B1669291) site but overlaps with the binding site of vinca (B1221190) alkaloids, such as vinblastine. acs.orgasm.org Competitive binding studies have confirmed that Ansamitocin P-3, a close analog of Ansamitocin P-4, competes with vinblastine for binding to tubulin. acs.org The binding of Ansamitocin P-3 to purified tubulin occurs with a dissociation constant (Kd) of approximately 1.3 µM, inducing conformational changes in the tubulin protein. plos.orgnih.gov Docking analyses suggest that Ansamitocin P-3 may bind in two different positions that partially overlap with the vinblastine binding site. plos.orgnih.govresearchgate.net This interaction is stabilized by hydrogen bonds and potentially weak halogen-oxygen interactions. plos.orgnih.gov

Cellular Responses to Ansamitocin P-4 in Eukaryotic Systems

The disruption of microtubule dynamics by Ansamitocin P-4 triggers a cascade of cellular events, ultimately leading to cell cycle arrest and programmed cell death.

Cell Cycle Arrest (e.g., G2/M Phase)

By interfering with the formation and function of the mitotic spindle, Ansamitocin P-4 causes cells to arrest in the G2/M phase of the cell cycle. nih.govproteogenix.science This is a direct consequence of the activation of the spindle assembly checkpoint, a surveillance mechanism that ensures proper chromosome attachment to the microtubules of the mitotic spindle. plos.orgnih.gov Studies on the analog Ansamitocin P-3 have shown that treatment of cancer cells leads to the activation of spindle checkpoint proteins like Mad2 and BubR1. plos.orgnih.govcaymanchem.com Flow cytometry analysis of MCF-7 cells treated with Ansamitocin P-3 revealed a significant increase in the percentage of cells in the G2/M phase. plos.orgmedchemexpress.com For instance, at a concentration of 100 pM, approximately 70% of the cells were arrested in the G2/M phase, compared to 26% in untreated cells. plos.orgmedchemexpress.com

Table 2: Effect of Ansamitocin P-3 on Cell Cycle Progression in MCF-7 Cells

Ansamitocin P-3 ConcentrationPercentage of Cells in G2/M Phase
0 pM (Control)26% plos.orgmedchemexpress.com
50 pM50% plos.orgmedchemexpress.com
100 pM70% plos.orgmedchemexpress.com

Induction of Apoptosis Pathways (e.g., p53-mediated)

Prolonged mitotic arrest induced by Ansamitocin P-4 ultimately triggers apoptosis, or programmed cell death. proteogenix.science Research on Ansamitocin P-3 has indicated that this apoptotic response is mediated through the p53 pathway. plos.orgnih.govresearchgate.netabcam.com Following mitotic arrest, cells show an accumulation of the p53 tumor suppressor protein and its downstream target, p21. researchgate.net The p53 protein plays a crucial role in initiating apoptosis in response to cellular stress, including damage to the mitotic spindle. medsci.orgnih.gov The activation of this pathway leads to the execution of the apoptotic program, resulting in the death of the cancer cell. plos.orgnih.gov

Perturbation of Chromosome Segregation

Ansamitocin P-4, much like its structural analog Ansamitocin P-3, exerts its potent cytotoxic effects by interfering with the process of chromosome segregation during mitosis. nih.govplos.org This disruption is a direct consequence of its ability to inhibit the polymerization of tubulin, the fundamental protein subunit of microtubules. nih.govselleckchem.com

Microtubules are dynamic structures that form the mitotic spindle, an essential apparatus for the accurate alignment and separation of chromosomes into daughter cells. cam.ac.uknih.gov Ansamitocin P-4 and related maytansinoids bind to tubulin, preventing the assembly of microtubules and leading to the depolymerization of existing ones. nih.govnih.gov Studies have shown that Ansamitocin P-4 can inhibit tubulin polymerization at micromolar concentrations. nih.gov For instance, the concentration of Ansamitocin P-4 causing 50% inhibition of tubulin polymerization was found to be around 3.4 x 10-6 M. nih.gov

The interference with microtubule dynamics has profound effects on the mitotic process. In the presence of Ansamitocin P-4, the formation of a functional mitotic spindle is severely hampered. plos.org This leads to a failure of chromosomes to properly align at the metaphase plate, a critical checkpoint for cell cycle progression. plos.org Research on the closely related Ansamitocin P-3 has demonstrated that treatment of cancer cells with this compound leads to severely distorted spindles and misaligned chromosomes. plos.org This perturbation activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in the presence of unattached or improperly attached chromosomes, leading to a mitotic arrest. plos.org Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. nih.govplos.org

The following table summarizes the effects of Ansamitocin P-4 and a related compound on tubulin polymerization and depolymerization.

Compound50% Inhibition of Polymerization (M)50% Depolymerization (M)
Ansamitocin P-4 ~3.4 x 10-6~3.8 x 10-6
Ansamitocin P-3 ~3.4 x 10-6~3.8 x 10-6

Data sourced from a study on the antitubulin activities of ansamitocins and maytansinoids. nih.gov

Intracellular Targets in Microbial Systems (e.g., FtsZ in Actinosynnema pretiosum)

While Ansamitocin P-4 is primarily known for its potent activity against eukaryotic cancer cells due to its interaction with tubulin, it also exhibits effects on microbial systems. mdpi.commdpi.com In bacteria, which lack tubulin, a structural and functional homolog known as FtsZ plays a crucial role in cell division. cytoskeleton.comrsc.org FtsZ is a GTPase that polymerizes to form the Z-ring at the site of cell division, a critical step for bacterial cytokinesis. csic.es

Recent research has identified FtsZ as a bacterial target for ansamitocins. mdpi.commdpi.com Specifically, in the ansamitocin-producing bacterium Actinosynnema pretiosum, Ansamitocin P-3 has been shown to bind to FtsZ. mdpi.commdpi.com This interaction was confirmed through structural comparisons between tubulin and FtsZ, followed by experimental validation using surface plasmon resonance (SPR) biosensor assays. mdpi.com

The binding of ansamitocins to FtsZ is thought to interfere with its polymerization and the formation of the Z-ring, thereby inhibiting bacterial cell division. mdpi.commdpi.com This discovery was prompted by the observation that high concentrations of exogenous Ansamitocin P-3 inhibited the growth of its producing strain, A. pretiosum. mdpi.com Further investigations revealed that overexpression of the gene encoding FtsZ in A. pretiosum led to increased resistance to Ansamitocin P-3 and, consequently, a higher yield of the antibiotic. mdpi.commdpi.com This suggests that FtsZ is indeed an intracellular target of ansamitocins in this bacterium and that the organism has developed a mechanism to mitigate the compound's toxicity. mdpi.com

Docking analyses have provided insights into the potential binding mode of Ansamitocin P-3 to FtsZ, suggesting it binds in a less hydrophilic groove near the GTPase pocket through hydrogen bonding and hydrophobic interactions. mdpi.com While this research focused on Ansamitocin P-3, the structural similarity of Ansamitocin P-4 suggests a comparable mechanism of action against bacterial FtsZ.

The identification of FtsZ as a target for ansamitocins opens up possibilities for the development of new antibacterial agents, as FtsZ is a highly conserved and essential protein in most bacteria. csic.esnih.gov

Structure Activity Relationship Sar Studies of Ansamitocin P 4 and Its Analogues

Impact of Acyl Side Chain at C-3 on Ansamitocin P-4 Cytotoxicity

The nature of the acyl side chain at the C-3 position of the ansamitocin core is a critical determinant of its cytotoxic activity. academie-sciences.frnih.gov Research has consistently shown that the presence of an ester group at this position is essential for high potency. academie-sciences.fracademie-sciences.fr Ansamitocins with different ester side chains, such as Ansamitocin P-3 (isobutyryl) and Ansamitocin P-4 (isovaleryl), exhibit potent antitumor activity. academie-sciences.frnih.govresearchgate.net

In contrast, analogues lacking the C-3 ester, such as maytansinol (B1676226) (the parent alcohol), or those with a double bond or a hydroxyl group at C-3, display significantly diminished cytotoxicity, being about 10,000 times less active than their esterified counterparts. academie-sciences.fracademie-sciences.fr This highlights the pivotal role of the C-3 ester in the interaction with the biological target, tubulin. academie-sciences.frnih.gov

Furthermore, the stereochemistry of the amino acid within the side chain is crucial. Analogues with an N-methyl-L-alanyl moiety are significantly more potent than those with the unnatural N-methyl-D-alanyl configuration. nih.govmdpi.com Specifically, maytansinoids with the D-configuration at the C3' position are 100 to 400 times less cytotoxic than their L-epimers. nih.gov This stereochemical preference suggests a highly specific binding pocket for the side chain.

The length and branching of the acyl group also modulate the cytotoxic activity. While a range of fatty acid esters can be accommodated, the isobutyryl group of Ansamitocin P-3 and the isovaleryl group of Ansamitocin P-4 are associated with high potency. academie-sciences.frnih.govresearchgate.net Semisynthetic modifications have been employed to introduce a variety of C-3 acyloxy side chains, revealing that changes in this ester group can modulate the biological activity. academie-sciences.fracademie-sciences.fr This has been exploited in the development of antibody-drug conjugates (ADCs), where the C-3 side chain is modified to include a linker for attachment to an antibody, without a significant loss of cytotoxic potency. mdpi.com

Table 1: Impact of C-3 Side Chain Modification on Ansamitocin Cytotoxicity

Compound C-3 Side Chain Relative Cytotoxicity Reference
Ansamitocin P-3 Isobutyryl High academie-sciences.fr
Ansamitocin P-4 Isovaleryl High academie-sciences.fr
Maytansinol Hydroxyl Very Low academie-sciences.fracademie-sciences.fr
Maysine Double Bond Very Low academie-sciences.fracademie-sciences.fr
N-methyl-L-alanyl analogue N-methyl-L-alanine High nih.govmdpi.com
N-methyl-D-alanyl analogue N-methyl-D-alanine Low nih.govmdpi.com

Significance of Macrolactam Core Modifications for Ansamitocin P-4 Activity

One of the key functional groups on the macrolactam core is the carbinolamide at C-9. The free hydroxyl group at C-9 is thought to be important for activity, potentially through its ability to alkylate nucleophiles within the biological target. academie-sciences.fracademie-sciences.frnih.gov Alkylation of the C-9 alcohol leads to a marked decrease in antitumor activity and cytotoxicity. academie-sciences.fracademie-sciences.fr However, the stereochemistry at C-10 appears to be less critical, as 10-epitrewiasine shows strong biological activity similar to its natural counterpart. academie-sciences.fracademie-sciences.fr

Other modifications to the macrolactam ring have also been investigated. For instance, the presence of a hydroxyl group at C-15 is compatible with potent antitumor activity. academie-sciences.fracademie-sciences.fr Interestingly, some studies have reported the formation of ansamitocin derivatives deoxygenated at C-7, which, if they retain the C-3 ester side chain, can still exhibit strong antiproliferative activity. beilstein-journals.org This suggests that not all positions on the macrolactam core are equally critical for maintaining cytotoxicity.

Influence of Aromatic Moiety Substitutions on Ansamitocin P-4 Derivatives

Synthetic and mutasynthetic approaches have been used to create ansamitocin derivatives with altered aromatic rings. beilstein-journals.orggoogle.com For example, dechloro analogues have been prepared, and their activity has been evaluated. google.com While the chlorine atom is a characteristic feature, its absolute necessity for activity is a subject of ongoing investigation.

Furthermore, substitutions at other positions on the aromatic ring can influence the molecule's electronic properties and its interaction with the target protein. However, detailed SAR studies focusing specifically on a wide range of aromatic substitutions for Ansamitocin P-4 are less common in the literature compared to studies on the C-3 side chain and macrolactam core. The focus has often been on the "warhead" portion of the molecule, which directly interacts with tubulin.

Stereochemical Requirements for Ansamitocin P-4 Biological Activity

The biological activity of Ansamitocin P-4 is highly dependent on its specific stereochemistry. academie-sciences.fr The complex three-dimensional structure, with its numerous chiral centers, is crucial for its precise interaction with the tubulin-binding site.

As mentioned in section 5.1, the stereochemistry at C-3' in the acyl side chain is critical, with the L-configuration being strongly preferred over the D-configuration for high cytotoxicity. academie-sciences.frnih.govacademie-sciences.fr This indicates a strict stereochemical requirement within the binding pocket for this part of the molecule.

The precise arrangement of functional groups in three-dimensional space allows for specific hydrogen bonds and other non-covalent interactions with the amino acid residues of the tubulin protein, leading to the potent inhibition of microtubule assembly. nih.gov Any deviation from the required stereochemistry can disrupt these interactions and lead to a significant loss of biological activity.

Role of Tailoring Modifications (e.g., N-methylation, Epoxide) on Modulating Ansamitocin Activity

Post-polyketide synthase (PKS) tailoring modifications play a role in fine-tuning the biological activity of ansamitocins. pnas.org These modifications include N-methylation of the amide bond and the formation of a 4,5-epoxide.

Similarly, the 4,5-epoxide function is not considered absolutely essential for antitumor activity. academie-sciences.fracademie-sciences.fr Removal of the epoxide group can still result in active compounds, although it is thought to modify the activity. nih.gov The formation of the epoxide is one of the final tailoring steps in the biosynthesis of Ansamitocin P-3, occurring after the crucial C-3 acylation. beilstein-journals.org The lack of the 4,5-epoxy function in certain N-desmethylansamitocins rendered them poor substrates for the subsequent N-methylation step, suggesting an interplay between these tailoring modifications. researchgate.net

Table 2: Influence of Tailoring Modifications on Ansamitocin Activity

Modification Impact on Cytotoxicity Reference
N-demethylation Minor influence; still active academie-sciences.fracademie-sciences.frnih.gov
4,5-desepoxidation Not essential; can remain active academie-sciences.fracademie-sciences.frnih.gov

Chemical Synthesis and Analogues of Ansamitocin P 4

Total Synthesis Approaches to Ansamitocin P-4 and Key Intermediates

The total synthesis of ansamitocins is a complex undertaking due to their stereochemically rich and strained macrocyclic structure. academie-sciences.fr While total synthesis offers the potential to create any desired analogue, it is often not efficient for generating large libraries for structure-activity relationship (SAR) studies. academie-sciences.fr Nevertheless, these approaches have been crucial in confirming the structure of ansamitocins and providing access to key biosynthetic intermediates.

A significant achievement in this area was the enantioselective total synthesis of proansamitocin (B1237151), a key precursor in the biosynthesis of Ansamitocin P-3. psu.eduacs.org This synthesis utilized a diene-ene ring-closing metathesis (RCM) as the pivotal step for constructing the macrolactam ring. acs.org The successful synthesis of proansamitocin paved the way for chemoenzymatic strategies, where the chemically synthesized intermediate is fed to a mutant microorganism to complete the biosynthesis. psu.eduacs.org

Key intermediates in the total synthesis of ansamitocin analogues often include fragments corresponding to the aromatic core and the ansa chain. For instance, the synthesis of a proansamitocin precursor involved the preparation of an advanced ketide fragment and an aniline (B41778) derivative, which were then coupled to form the RCM precursor. acs.org

Semisynthetic Modifications for Ansamitocin P-4 Derivatives

Semisynthetic approaches, which involve the chemical modification of the naturally produced ansamitocin scaffold, have been instrumental in generating a diverse range of derivatives. academie-sciences.fracademie-sciences.fr A common strategy involves the deacylation of the C-3 ester of ansamitocins to yield maytansinol (B1676226) (also known as Ansamitocin P-0), followed by re-acylation with various acyl groups. academie-sciences.fracademie-sciences.fr

Early methods for this transformation utilized lithium aluminum hydride (LiAlH4) for reductive cleavage of the ester. academie-sciences.fracademie-sciences.fr More contemporary methods employ milder reagents like lithium trimethoxyaluminum (B11948062) hydride (LiAlH(OMe)3) for deacylation, achieving high yields. academie-sciences.fracademie-sciences.fr The subsequent re-esterification to introduce new side chains can be mediated by reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a Lewis acid like zinc chloride (ZnCl2). academie-sciences.frmdpi.com These semisynthetic modifications have been crucial for developing ansamitocin-based "warheads" for antibody-drug conjugates (ADCs). academie-sciences.fracademie-sciences.fr For instance, the synthesis of DM1 and DM4, potent cytotoxic agents used in ADCs, starts from Ansamitocin P-3. mdpi.com

Other chemical modifications reported include dehalogenation and removal of the epoxide group, further expanding the library of accessible analogues. academie-sciences.fracademie-sciences.fr

Mutasynthetic Generation of Ansamitocin P-4 Libraries

Mutasynthesis, or mutational biosynthesis, is a powerful biotechnological approach that combines genetic engineering with chemical synthesis to produce novel natural product analogues. psu.eduresearchgate.net This technique utilizes mutant strains of the producing organism that are blocked in a specific step of the biosynthetic pathway. psu.eduresearchgate.net By feeding precursor analogues (mutasynthons) to these blocked mutants, new derivatives can be generated that would be difficult to access through total or semisynthesis alone. psu.eduresearchgate.net

Precursor-Directed Biosynthesis of Ansamitocin P-4 Analogues

Precursor-directed biosynthesis (PDB) involves supplementing the fermentation broth of a wild-type or mutant producer strain with synthetic precursor analogues. psu.edu In the context of ansamitocins, this has been successfully applied by feeding analogues of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for the polyketide synthase (PKS) machinery. researchgate.netnih.gov

For example, feeding an AHBA-blocked mutant of Actinosynnema pretiosum with various benzoic acid derivatives has led to the production of novel Ansamitocin P-3 (AP-3) analogues. researchgate.net These experiments have demonstrated that the biosynthetic machinery can tolerate modifications in the aromatic starter unit, leading to the generation of derivatives with altered properties. nih.gov

Application of Genetically Engineered Producer Strains in Mutasynthesis

The use of genetically engineered strains is central to the mutasynthesis of ansamitocins. psu.eduresearchgate.net Mutant strains of A. pretiosum with targeted gene deletions have been developed to enhance the production of specific ansamitocins or to facilitate the incorporation of synthetic precursors. nih.govnih.govjmb.or.kr

One key strategy involves creating mutants blocked in the biosynthesis of the AHBA starter unit. acs.orgnih.gov These mutants are incapable of producing ansamitocins unless an appropriate precursor is supplied in the culture medium. This provides a clean background for the production of novel analogues from synthetic mutasynthons. nih.gov For instance, the A. pretiosum HGF073 strain, which is blocked in AHBA biosynthesis, has been instrumental in many mutasynthetic studies. acs.orgnih.gov

Furthermore, genetic manipulation of genes involved in post-PKS tailoring steps, such as acylation, has also been explored. nih.gov For example, inactivating the acyltransferase responsible for esterification at the C-3 position allows for the accumulation of deacylated intermediates, which can then be chemically modified. nih.gov Engineering the pathways for precursor supply, such as those for methylmalonyl-CoA, has also been shown to significantly increase the yield of ansamitocins. nih.gov

Design and Synthesis of Ansamitocin P-4 Conjugates for Preclinical Applications

The high cytotoxicity of ansamitocins has made them attractive payloads for antibody-drug conjugates (ADCs). academie-sciences.frnih.gov ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen. mdpi.comnih.gov

The synthesis of ansamitocin-based ADCs typically involves the semisynthetic modification of the ansamitocin molecule to introduce a linker. academie-sciences.frmdpi.com This linker allows for covalent attachment to the antibody. mdpi.com For example, the maytansinoid derivatives DM1 and DM4 are synthesized from Ansamitocin P-3 and feature a thiol group that can be used for conjugation to an antibody via a disulfide or maleimide (B117702) linker. academie-sciences.frmdpi.com

Preclinical Pharmacological and Biological Evaluation of Ansamitocin P 4

In vitro Cytotoxicity against Cancer Cell Lines

Spectrum of Activity of Ansamitocin P-4

The closely related analogue, Ansamitocin P-3, has been shown to inhibit the proliferation of various cancer cell lines, including:

Human breast adenocarcinoma (MCF-7) nih.govnih.gov

HeLa (cervical cancer) nih.gov

EMT-6/AR1 (murine mammary carcinoma) nih.gov

MDA-MB-231 (human breast adenocarcinoma) nih.gov

Given the structural similarity, it is hypothesized that Ansamitocin P-4 would exhibit a comparable spectrum of activity, though empirical data is needed for confirmation.

Potency Assessments (e.g., IC50 values) for Ansamitocin P-4

Specific IC50 values for Ansamitocin P-4 against various cancer cell lines could not be identified in the reviewed literature. However, extensive data is available for Ansamitocin P-3, which provides a strong indication of the high potency expected from maytansinoids. Ansamitocin P-3 has been shown to inhibit cancer cell proliferation at picomolar concentrations. nih.gov

Cell LineCancer TypeIC50 (pM) for Ansamitocin P-3
MCF-7Human Breast Adenocarcinoma20 ± 3
HeLaCervical Cancer50 ± 0.6
EMT-6/AR1Murine Mammary Carcinoma140 ± 17
MDA-MB-231Human Breast Adenocarcinoma150 ± 1.1

Data sourced from studies on Ansamitocin P-3 and is intended to be representative of the potency of closely related maytansinoids. nih.govnih.gov

In vivo Efficacy in Murine Tumor Models

Solid Tumor Inhibition Studies with Ansamitocin P-4

Direct in vivo studies evaluating the efficacy of Ansamitocin P-4 in murine solid tumor models have not been detailed in the available research. However, the maytansinoid class of compounds has shown significant antitumor activity in various preclinical models. For instance, maytansinoids have demonstrated promising activity in B-16 melanocarcinoma murine solid tumors. nih.gov Further research is necessary to specifically determine the in vivo efficacy of Ansamitocin P-4 in solid tumor models.

Leukemia Model Investigations with Ansamitocin P-4

Specific investigations into the in vivo efficacy of Ansamitocin P-4 in murine leukemia models are not described in the current literature. The broader class of maytansinoids, however, has shown anti-leukemic activity against P388 murine lymphocytic leukemia. nih.gov This suggests that Ansamitocin P-4 may also possess anti-leukemic properties, which would need to be confirmed through dedicated in vivo studies.

Comparative Biological Activity of Ansamitocin P-4 with Related Maytansinoids

A direct comparative analysis of the biological activity of Ansamitocin P-4 with other maytansinoids like maytansine (B1676224) or Ansamitocin P-3 is not available in the literature. Ansamitocin P-4 is a structural analogue of Ansamitocin P-3 and maytansine. nih.gov The maytansinoid family shares a common mechanism of action by inhibiting microtubule assembly through binding to tubulin. nih.gov

The primary structural differences among ansamitocin analogues, such as P-3 and P-4, lie in the ester side chain at the C-3 position. nih.gov These variations can influence the compound's potency and pharmacological properties. For example, it has been noted that 20-O-demethylansamitocin P-3 exhibits greater activity against P-388 and L-1210 leukemia in vivo than Ansamitocin P-3 itself, indicating that subtle structural modifications can significantly impact biological activity. A comprehensive study would be required to elucidate the specific activity profile of Ansamitocin P-4 relative to other members of the maytansinoid family.

Influence of Permeability Barriers on Ansamitocin P 4 Activity

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity against its molecular target but is also significantly influenced by its ability to reach that target within the cell. Cellular membranes and specialized efflux pumps present formidable permeability barriers that can drastically reduce the intracellular concentration of a drug, thereby diminishing its therapeutic effect. The preclinical evaluation of this compound, a potent antitumor agent, has involved investigations into how such barriers impact its activity.

The structure and composition of the cell envelope differ significantly between Gram-positive and Gram-negative bacteria, which can lead to variations in the susceptibility to antimicrobial agents. While specific studies on the antibacterial spectrum of this compound are limited, research on the broader class of ansamitocins and related maytansinoids suggests that their primary application is in cancer therapy due to their potent cytotoxicity against eukaryotic cells. Their activity against bacteria is less characterized. The complex outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, typically presents a significant barrier to the entry of many compounds, which could potentially limit the activity of this compound against these organisms.

In the context of cancer treatment, a major obstacle to the success of chemotherapy is the development of multidrug resistance (MDR). A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. These transporters actively expel a wide range of structurally diverse compounds from the cell, thereby preventing them from reaching their intracellular targets.

While direct studies specifically investigating this compound as a substrate for P-glycoprotein are not extensively documented, the structurally related ansamycin (B12435341) antibiotics have been shown to be affected by such efflux mechanisms. For instance, resistance to other members of the ansamycin family has been associated with the expression of P-glycoprotein. It is therefore plausible that the activity of this compound could also be influenced by the presence and activity of P-glycoprotein and other efflux pumps in cancer cells.

Research on the producing organism of ansamitocins, Actinosynnema pretiosum, has identified specific efflux genes that are involved in the transport of the closely related compound Ansamitocin P-3. The overexpression of these genes has been shown to increase the production yield of Ansamitocin P-3, suggesting a mechanism for self-resistance in the producing bacterium by actively exporting the compound. This highlights the importance of efflux pumps in mediating resistance to ansamitocins.

Analytical Methodologies for Ansamitocin P 4 Research

Chromatographic Techniques for Ansamitocin P-4 Isolation and Quantification

Chromatography is a cornerstone for the separation and analysis of ansamitocins from complex matrices such as fermentation broths and biological fluids. High-performance liquid chromatography and thin-layer chromatography are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of ansamitocins due to its high resolution, sensitivity, and reproducibility. springernature.com Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.

Isolation and Purification: For the preparative isolation of ansamitocins, methods such as high-performance counter-current chromatography (HPCCC) have been successfully employed for closely related compounds like Ansamitocin P-3. One documented method achieved a purity of 98.4% for Ansamitocin P-3 from a crude fermentation sample using a two-phase solvent system of hexane-ethyl acetate-methanol-water. While specific to P-3, this approach highlights a robust methodology applicable to other ansamitocins, including P-4. Preparative HPLC is also a powerful tool for purifying these compounds, often using methanol-water or acetonitrile-water mobile phases on C18 columns. nih.gov

Quantification: For quantitative analysis, RP-HPLC using C8 or C18 columns is standard. google.com Ansamitocins are typically detected using a UV detector, with wavelengths set at approximately 234 nm and 280 nm, where the ansamycin (B12435341) chromophore exhibits strong absorbance. nih.gov Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation of the various ansamitocin analogues present in a sample. A typical mobile phase system consists of a gradient of methanol (B129727) or acetonitrile (B52724) mixed with water or an aqueous buffer.

A summary of typical HPLC conditions used for the analysis of ansamitocins is presented below.

ParameterTypical Conditions
Stationary Phase C8 or C18 reversed-phase silica (B1680970)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 234 nm and 280 nm nih.gov
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient to 40 °C

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of ansamitocins. fishersci.comanalyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions, checking the purity of fractions during purification, and for initial screening of extracts. dergipark.org.trnih.gov

For the analysis of ansamitocins, silica gel plates are typically used as the stationary phase. The choice of the mobile phase, or solvent system, is critical for achieving good separation. A mobile phase consisting of 95% dichloromethane (B109758) and 5% methanol has been successfully used to monitor reactions involving ansamitocin derivatives. nih.govresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated spots can be visualized under UV light or by using staining reagents.

Key aspects of TLC for ansamitocin analysis are outlined in the table below.

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase A mixture of a nonpolar and a polar solvent (e.g., Dichloromethane/Methanol)
Sample Application Applied as small spots near the bottom of the plate
Development In a closed chamber saturated with the mobile phase vapor
Visualization Examination under UV light (254 nm) or staining with iodine vapor or other reagents

Spectroscopic Methods for Ansamitocin P-4 Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of Ansamitocin P-4. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools, providing detailed information about the molecule's atomic connectivity and mass.

Structural elucidation of organic compounds has been greatly advanced by techniques such as NMR, MS, and X-ray crystallography. mdpi.com A comprehensive analysis of spectroscopic data from Infrared (IR), NMR, and MS is crucial for solving a compound's structure. analyticaltoxicology.com

For ansamitocins and their derivatives, ¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation. For instance, the structure of an Ansamitocin P-3 derivative was confirmed using a Bruker Advance 400 MHz spectrometer, with spectra recorded in CDCl₃. nih.govresearchgate.net This level of analysis provides precise information on the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS) Techniques for Ansamitocin P-4 Detection and Metabolism Studies

Mass spectrometry is a highly sensitive technique used for determining the molecular weight of Ansamitocin P-4, confirming its elemental composition, and studying its fragmentation patterns and metabolites.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like ansamitocins. It allows for the ionization of the analyte directly from a solution, making it highly compatible with liquid chromatography. chromatographyonline.com ESI-MS can be operated in both positive and negative ion modes to generate protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. The fragmentation patterns of ansamycins have been studied using ESI-MS, which provides characteristic fragmentation information useful for structural identification. researchgate.netrsc.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides a highly sensitive and specific method for the quantification of ansamitocins in complex biological matrices. nih.gov In an LC/MS/MS system, the HPLC separates the components of a mixture, which are then ionized (typically by ESI) and introduced into the mass spectrometer.

A validated LC/MS/MS method for the quantification of Ansamitocin P-3 involved separation on a C8 column with an isocratic mobile phase of 70% acetonitrile/0.9% formic acid. nih.gov Detection was achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For Ansamitocin P-3, the precursor/product ion pair of m/z 635.2/547.2 was monitored. nih.gov This technique is also crucial for metabolism studies, allowing for the identification and structural characterization of metabolites in various biological samples. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: While less common than LC-ESI-MS for quantitative studies of small molecules, MALDI-TOF can be used for the analysis of ansamitocins. google.com This technique involves embedding the analyte in a crystalline matrix and irradiating it with a laser, causing desorption and ionization. It is particularly useful for obtaining rapid molecular weight information.

A summary of key mass spectrometry techniques and their applications for ansamitocins is provided below.

TechniqueIonization MethodKey Application
ESI-MS Electrospray IonizationMolecular weight determination, structural characterization
LC/MS/MS Electrospray IonizationQuantification in biological fluids, metabolism studies nih.govresearchgate.net
MALDI-TOF Matrix-Assisted Laser Desorption/IonizationRapid molecular weight confirmation google.com

Bioassay Development for Ansamitocin P 4 Activity Screening and Production Monitoring

The development of robust bioassays is fundamental to the research and production of this compound. These assays are essential for two primary purposes: screening for its potent biological activity and monitoring its production during fermentation processes. Bioassays provide a functional measure of the compound's potency, which is often more relevant than simple chemical quantification, as it reflects the compound's interaction with its biological target.

Activity Screening Bioassays

The primary mechanism of action for this compound, like other maytansinoids, is the inhibition of microtubule assembly by binding to tubulin. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis in proliferating cells. Consequently, bioassays for activity screening are predominantly cell-based cytotoxicity or anti-proliferative assays.

Cell-Based Cytotoxicity Assays: These assays are the cornerstone for evaluating the biological activity of this compound. The process involves treating cultured cancer cell lines with the compound and measuring the resulting cell death or inhibition of proliferation. Key considerations in developing these assays include the choice of cell line, the assay endpoint, and the detection method. quality-assistance.com

Cell Line Selection: A variety of cancer cell lines can be used, and the choice often depends on the therapeutic area of interest. The sensitivity to maytansinoids can vary between cell lines.

Assay Endpoints: Endpoints can be categorized into methods that measure metabolic activity (and infer viability) and those that directly measure cytotoxicity or cell death. quality-assistance.com Agents that measure metabolic activity are not always the ideal choice depending on cell culture conditions. It is often more appropriate to use agents that directly measure cytotoxicity. quality-assistance.com

Detection Methods: A range of techniques is available to quantify the assay endpoint. Common methods include colorimetric assays (e.g., MTT, XTT), fluorometric assays, and luminescence-based assays that measure ATP content as an indicator of viable cells. Flow cytometry can also be employed for more detailed analysis of apoptosis and cell cycle arrest. criver.com

A study on the antitubulin activities of various ansamitocins and maytansinoids demonstrated that this compound effectively inhibited the polymerization of tubulin. nih.gov The concentration causing 50% inhibition was found to be approximately 3.4 x 10⁻⁶ M. nih.gov Furthermore, in cultured A31 cells, ansamitocins caused the disappearance of cytoplasmic microtubule fibers at concentrations as low as 1-6 x 10⁻⁸ M, highlighting their potent intracellular activity. nih.gov

Table 1: Overview of Cell-Based Bioassays for this compound Activity

Assay TypePrincipleCommon Cell LinesEndpoint MeasuredDetection Method
Anti-Proliferation AssayMeasures the ability of the compound to inhibit cell growth over a period of time.MCF-7 (Breast), HeLa (Cervical), MDA-MB-231 (Breast) nih.govCell number, confluence, or metabolic activity.Sulforhodamine B (SRB) assay, cell counting. nih.gov
Cytotoxicity AssayMeasures the ability of the compound to induce cell death.Various cancer cell lines njbio.comCell viability, membrane integrity (cell death).MTT/XTT assays (metabolic activity), LDH release (membrane damage), Annexin V/PI staining (apoptosis via flow cytometry). criver.comtransresurology.com
Cell Cycle AnalysisQuantifies the proportion of cells in different phases of the cell cycle to confirm mitotic arrest.MCF-7 nih.govDNA content per cell.Flow cytometry with DNA-intercalating dyes (e.g., Propidium Iodide).
Immunofluorescence MicroscopyVisualizes the effect of the compound on the cellular microtubule network.A31 cells nih.govDisruption and disappearance of microtubule fibers.Fluorescently labeled anti-tubulin antibodies.

Target-Based Assays: In addition to cell-based methods, in vitro assays that directly measure the interaction of this compound with its molecular target, tubulin, are valuable for screening.

Tubulin Polymerization Assay: This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. cosmobio.co.jpcytoskeleton.com The polymerization process scatters light, and the change in absorbance at 340 nm is monitored over time. cosmobio.co.jpcytoskeleton.com this compound has been shown to inhibit tubulin polymerization and also to depolymerize existing microtubules. nih.gov Fluorescence-based versions of this assay are also available, offering higher throughput and sensitivity. cytoskeleton.com

Production Monitoring

Monitoring the concentration of active this compound during fermentation is crucial for process optimization and yield maximization. While High-Performance Liquid Chromatography (HPLC) is the standard for precise quantification, bioassays can provide a complementary and rapid assessment of the biological activity of the produced compound. google.comnih.gov

Microbiological Assays: These assays utilize microorganisms that are sensitive to the antibiotic activity of ansamitocins. The principle is based on the inhibition of microbial growth, which can be correlated to the concentration of the active compound in the fermentation broth.

Agar (B569324) Diffusion Assay (Cylinder-Plate Method): This classic antibiotic assay involves placing samples of the fermentation broth into cylinders on an agar plate seeded with a sensitive indicator microorganism. The diameter of the zone of growth inhibition around the cylinder is proportional to the concentration of the bioactive compound. uspnf.com

Turbidimetric Assay: In this method, the indicator microorganism is grown in a liquid medium containing dilutions of the fermentation sample. The inhibition of growth, measured by turbidity (optical density), is used to quantify the active compound's concentration. uspnf.com

Research has identified that Ansamitocin P-3, a closely related analog, inhibits the growth of its own producing strain, Actinosynnema pretiosum, by targeting the cell division protein FtsZ, which is a bacterial analog of tubulin. nih.govnih.gov An even more sensitive yeast strain, Filobasidium uniguttulatum, has been used as an indicator for bioactivity analysis of ansamitocin derivatives. nih.gov This suggests that either the producing strain itself or a more sensitive yeast/bacterial strain could be employed as the indicator organism for a production monitoring bioassay.

Metabolomic and Transcriptomic Analysis: Modern systems biology approaches can also be considered advanced bio-monitoring tools. By analyzing the intracellular metabolites and gene expression profiles of the producing organism (Actinosynnema pretiosum), researchers can monitor the metabolic state of the cells and the activity of the ansamitocin biosynthetic pathway. nih.gov This provides an indirect but powerful method for monitoring and optimizing the conditions for production. nih.govnih.gov

Table 2: Comparison of Methodologies for this compound Production Monitoring

MethodologyPrincipleSample TypeInformation ProvidedThroughput
HPLCChromatographic separation and UV detection for quantification. nih.govFermentation broth extract.Precise concentration of specific ansamitocin analogs.Medium
Agar Diffusion BioassayMeasurement of growth inhibition zone of a sensitive microorganism. uspnf.comFermentation broth.Total bioactive compound concentration (relative potency).Low to Medium
Turbidimetric BioassayMeasurement of growth inhibition in a liquid culture of a sensitive microorganism. uspnf.comFermentation broth.Total bioactive compound concentration (relative potency).Medium to High
Metabolomics (LC-MS)Quantification of intracellular metabolites to assess the metabolic state and precursor availability. nih.govCell biomass.Detailed insight into cellular metabolism and biosynthetic pathway flux.Low

Future Research Directions for Ansamitocin P 4

Advanced Biosynthetic Pathway Engineering for Ansamitocin P-4 Production and Diversification

The fermentative production of ansamitocins by microorganisms like Actinosynnema pretiosum is a complex process. google.com While Ansamitocin P-3 is often the major product, minor components like Ansamitocin P-4, which has an isovaleryl moiety at the C-3 position, are also produced. google.com Future research will focus on advanced biosynthetic pathway engineering to selectively increase the yield of Ansamitocin P-4 and to generate novel, structurally diverse analogs.

Key strategies in this area include:

Precursor Engineering: The biosynthesis of ansamitocins starts with 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.netpnas.org Engineering the pathways that supply precursors like AHBA and the specific acyl-CoA (isovaleryl-CoA for Ansamitocin P-4) can significantly influence the final product profile. researchgate.net For instance, feeding cultures with specific amino acids or fatty acids has been shown to influence the type of acyl side chain incorporated. researchgate.net

Genetic Manipulation of PKS and Post-PKS Enzymes: The ansamitocin backbone is assembled by a type I polyketide synthase (PKS). pnas.org The genes encoding the PKS and the subsequent tailoring enzymes (e.g., methyltransferases, oxidases) are prime targets for genetic engineering. pnas.org By modifying these enzymes, it may be possible to alter the structure of the ansamycin (B12435341) core and create novel derivatives. pnas.org For example, inactivating or altering the specificity of the acyltransferase responsible for adding the C-3 side chain could lead to the production of new ansamitocin analogs. researchgate.net

Mutasynthesis: This technique involves feeding a mutant strain, blocked in the biosynthesis of a natural precursor, with synthetic analogs of that precursor. rsc.orgbeilstein-journals.org This can lead to the incorporation of novel building blocks into the final molecule, creating a diverse library of ansamitocin derivatives. beilstein-journals.org For example, feeding an AHBA-blocked mutant of A. pretiosum with modified aminobenzoic acids has produced new ansamitocin derivatives. rsc.orgbeilstein-journals.org

Rational Design of Next-Generation Ansamitocin P-4 Analogues

The rational design of new Ansamitocin P-4 analogues aims to improve its therapeutic index by enhancing potency, increasing stability, and overcoming drug resistance. This involves a deep understanding of the structure-activity relationships (SAR) of maytansinoids. mdpi.com

Key research avenues include:

Modification of the C-3 Ester Side Chain: The ester side chain at the C-3 position is crucial for the biological activity of maytansinoids. mdpi.com Synthesizing a series of new maytansinoids with different disulfide or thiol-containing substituents at this position has been a successful strategy for developing antibody-drug conjugate (ADC) payloads. researchgate.net Future work will explore a wider range of chemical moieties at this position to fine-tune the molecule's properties.

Alterations to the Macrolactam Core: While modifications to the core structure are more challenging, they offer the potential for significant improvements. rsc.org Changes to the aromatic ring or other parts of the macrocycle could influence the molecule's binding to tubulin, its metabolic stability, and its susceptibility to resistance mechanisms. rsc.org

Computational Modeling and Virtual Screening: In silico methods can accelerate the design process by predicting the binding affinity of virtual compounds to tubulin and other potential targets. This allows for the prioritization of the most promising candidates for chemical synthesis and biological evaluation. rsc.org

Elucidation of Cryptic Cellular Targets and Resistance Mechanisms in Ansamitocin P-4 Context

While the primary target of ansamitocins is tubulin, leading to mitotic arrest, there is growing evidence for additional, or "cryptic," cellular targets. nih.govresearchgate.net Understanding these off-target effects is crucial for a complete picture of the drug's mechanism of action and for anticipating potential side effects.

Future research will focus on:

Chemoproteomics: This powerful technique uses chemical probes derived from the drug molecule to identify its protein binding partners within the cell. nih.govresearchgate.net This approach has already identified several non-tubulin targets for Ansamitocin P-3, including proteins involved in cell wall synthesis, central carbon metabolism, and nucleotide biosynthesis. nih.govresearchgate.net Similar studies are needed for Ansamitocin P-4.

Mechanisms of Resistance: Resistance to maytansinoid-based therapies can arise through various mechanisms, including decreased drug uptake, increased drug efflux by transporters like P-glycoprotein, and alterations in the target protein (tubulin). jci.orgcloudfront.net Research is needed to identify the specific resistance mechanisms relevant to Ansamitocin P-4 and to develop strategies to overcome them. For example, co-administration of P-glycoprotein inhibitors could enhance the efficacy of Ansamitocin P-4 in resistant tumors. nih.gov

Impact on the Tumor Microenvironment: Beyond direct cytotoxicity to tumor cells, Ansamitocin P-4 may also modulate the tumor microenvironment, for instance, by inducing immunogenic cell death. jci.org Investigating these effects could open up new avenues for combination therapies with immunotherapies.

Integration of Omics Technologies for Comprehensive Understanding of Ansamitocin P-4 Biosynthesis and Action

A systems-level understanding of Ansamitocin P-4 requires the integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net

Key applications of omics technologies include:

Genomics: Sequencing the genomes of Ansamitocin P-4 producing organisms provides the blueprint for its biosynthetic pathway and allows for the identification of regulatory genes that can be targeted for yield improvement. pnas.orgmdpi.com

Transcriptomics: Analyzing the complete set of RNA transcripts in the cell under different conditions can reveal how the expression of biosynthetic genes is regulated and can identify other genes and pathways that are affected by Ansamitocin P-4 production or exposure. nih.govresearchgate.net For example, transcriptomic analysis has been used to identify efflux pumps that contribute to ansamitocin resistance. nih.gov

Proteomics: Studying the entire protein complement of a cell can identify the enzymes involved in biosynthesis and can reveal changes in protein expression in response to Ansamitocin P-4. nih.gov

Metabolomics: Analyzing the complete set of metabolites in a cell can provide a snapshot of the metabolic state and can be used to identify bottlenecks in the biosynthetic pathway and to understand the broader metabolic impact of the drug. researchgate.netnih.gov Metabolomic studies have shown that factors like nitrogen availability can significantly impact ansamitocin production. nih.gov

By integrating data from these different omics levels, researchers can build comprehensive models of Ansamitocin P-4 biosynthesis and its cellular effects, leading to more rational and effective engineering and therapeutic strategies. mdpi.com

Development of Novel Delivery Systems for Ansamitocin P-4 in Preclinical Research Applications

The high cytotoxicity of Ansamitocin P-4 necessitates the development of targeted delivery systems to minimize off-target toxicity and enhance its therapeutic window. nih.gov

Future research in this area will explore:

Nanoparticle-Based Delivery: Encapsulating Ansamitocin P-4 within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. ijcrt.org These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them specifically to cancer cells. ijcrt.org

Antibody-Drug Conjugates (ADCs): The success of maytansinoid-based ADCs like trastuzumab emtansine (Kadcyla®) highlights the potential of this approach. nih.gov Future research will focus on developing ADCs that use Ansamitocin P-4 as the payload, conjugated to antibodies that target novel, tumor-specific antigens. researchgate.net

Stimuli-Responsive Systems: These are advanced delivery systems that release their drug cargo in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com For example, temperature-sensitive liposomes that release Ansamitocin P-4 upon localized heating (e.g., using near-infrared light) are being investigated. mdpi.com

Q & A

Q. What are the key biosynthetic pathways and genetic regulators of ansamitocin P-4 in Actinosynnema pretiosum?

Ansamitocin P-4 biosynthesis involves a modular polyketide synthase (PKS) system and post-PKS modifications, including methylation and glycosylation. The gene cluster (e.g., asm2, asm8, asm10, asm18) encodes transcriptional regulators and enzymes critical for structural modifications. For example, asm10 encodes an S-adenosylmethionine (SAM)-dependent methyltransferase responsible for N-methylation of the amide bond . Researchers should use gene knockout/complementation studies and heterologous expression to validate enzyme functions. LC-MS and NMR are essential for tracking intermediate metabolites .

Q. How can researchers optimize fermentation conditions to enhance ansamitocin P-4 yield?

Systematic optimization involves varying carbon/nitrogen sources, pH, temperature, and oxygen levels in submerged or solid-state fermentation. DOE (Design of Experiments) approaches, such as response surface methodology, are recommended to identify critical factors. For instance, ISP2 medium modifications significantly increased ansamitocin P-3 production (a structural analog) by 1.3–9-fold in asm2 knockout strains . Include time-course studies to correlate metabolic flux with yield .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in regulatory gene functions (e.g., asm2 overexpression vs. knockout)?

Contradictory results (e.g., asm2 knockout increases yield, but overexpression also enhances production ) suggest complex feedback mechanisms. Employ dual-transcriptomics (host and pathway genes) and chromatin immunoprecipitation (ChIP-seq) to map regulatory networks. Use in vitro binding assays (EMSA) to test Asm2’s interaction with promoter regions. Statistical tools like two-way ANOVA should analyze variance between experimental replicates .

Q. How can metabolic engineering improve precursor availability for ansamitocin P-4 biosynthesis?

Strengthen primary metabolic pathways (e.g., glycolysis, TCA cycle) to supply acetyl-CoA and malonyl-CoA. Overexpress acc (acetyl-CoA carboxylase) and fabH (β-ketoacyl-ACP synthase) genes in A. pretiosum. CRISPR-Cas9-mediated editing of competing pathways (e.g., fatty acid synthesis) can redirect flux toward ansamitocin production . Validate using ¹³C metabolic flux analysis and intracellular metabolite profiling .

Q. What methodologies address challenges in detecting and quantifying low-abundance ansamitocin analogs?

High-resolution LC-QTOF-MS coupled with molecular networking (GNPS platform) enables dereplication of structurally similar analogs. For quantification, develop a stable isotope-labeled internal standard (SIL-IS) for ansamitocin P-4. Validate assays using spike-recovery experiments and calibration curves (R² > 0.99) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on transcriptional regulators (e.g., asm39 enhances yield, but asm29 does not)?

Perform comparative proteomics (TMT labeling) to identify differential expression of regulatory proteins under varying conditions. Use STRING database analysis to predict protein-protein interactions. In silico promoter analysis (e.g., MEME Suite) can identify binding motifs for sigma factors (e.g., Asm31/Asm39) .

Q. What statistical approaches are recommended for metabolic flux data in ansamitocin studies?

Apply constraint-based modeling (e.g., COBRA Toolbox) to simulate flux distributions. Use principal component analysis (PCA) to reduce dimensionality in multi-omics datasets. Report confidence intervals for flux estimates via Monte Carlo sampling .

Methodological Tables

Q. Table 1: Key Genes in Ansamitocin Biosynthesis

GeneFunctionImpact on YieldExperimental Validation MethodReference
asm2TetR-family transcriptional repressor9× increase (knockout)Gene disruption, LC-MS
asm10SAM-dependent N-methyltransferaseEssential for amide methylationComplementation, NMR
asm39Sigma factor antagonist1.5× increase (overexpression)Constitutive expression, HPLC

Q. Table 2: Optimization Strategies for Fermentation

ParameterOptimal RangeMethodological ConsiderationOutcome Metric
Carbon SourceGlycerol (4% w/v)DOE with Central Composite DesignBiomass/P-4 yield
pH7.2–7.5Online pH monitoringSpecific growth rate
Oxygen Transfer Rate0.8 vvmStirred-tank bioreactor scalingVolumetric productivity

Critical Research Gaps

  • Role of primary metabolism : A. pretiosum exhibits weak primary metabolism, limiting precursor supply . Future studies should engineer ATP-citrate lyase or malic enzyme to boost acetyl-CoA.
  • Regulatory crosstalk : The interaction between SARP-family regulators (Asm18) and sigma factors remains uncharacterized. Single-cell RNA-seq could elucidate temporal regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.